
methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate” is a complex chemical compound used in diverse scientific research for its multifunctional properties and potential applications in various fields. It has a molecular weight of 257.29 .
Synthesis Analysis
The synthesis of “methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate” can be achieved through several steps . Initially, 2,5-dimethylpyrrole reacts with benzophenone to form 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzophenone. Then, the resulting 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzophenone reacts with trimethyl borate under reducing conditions to yield 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde .Molecular Structure Analysis
The molecular structure of “methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate” is represented by the linear formula C15H15NO3 . The InChI code for this compound is 1S/C15H15NO3/c1-10-8-13(9-17)11(2)16(10)14-6-4-12(5-7-14)15(18)19-3/h4-9H,1-3H3 .Physical And Chemical Properties Analysis
“Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate” is a solid at room temperature . It is soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but has low solubility in water .Wissenschaftliche Forschungsanwendungen
Bioactive Precursor in Organic Synthesis
Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is known for its versatility as a bioactive precursor in the synthesis of organic compounds. This chemical entity is recognized for its broad range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as an active scaffold and an excellent precursor for the discovery of new bioactive molecules. Its synthetic versatility makes it a valuable raw material for the preparation of medical products, highlighting its significant role in organic synthesis and the pharmaceutical industry (S. Farooq & Z. Ngaini, 2019).
Role in Biopolymer Synthesis
The modification of xylan into biopolymer ethers and esters presents another application potential for derivatives of methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate. These modifications result in specific properties that vary according to functional groups, substitution degrees, and patterns. Xylan esters, for instance, have been synthesized efficiently by converting hemicellulose with various acids and activating agents under specific conditions. These esters can form nanoparticles suitable for drug delivery applications, showcasing the compound's utility in developing materials with biomedical applications (K. Petzold-Welcke et al., 2014).
Antimicrobial Properties
Research on p-Cymene, a compound related to the methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate structure, demonstrates significant antimicrobial effects. These properties have been extensively investigated, revealing p-Cymene as a major component of plant extracts and essential oils used in traditional medicines for its antimicrobial capabilities. Although further studies are needed to confirm its in vivo efficacy and safety, p-Cymene represents a promising candidate for biomedical applications, including the functionalization of biomaterials and nanomaterials, indicative of the broader potential applications of similar compounds (A. Marchese et al., 2017).
Supramolecular Capsule Assembly
Another fascinating application involves the self-assembly of supramolecular capsules derived from calixpyrrole components, akin to methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate derivatives. These capsules, constructed from calix[4]pyrrole and its derivatives, demonstrate the compound's relevance in creating highly organized molecular architectures. This application underscores the potential of methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate derivatives in supramolecular chemistry and materials science, offering innovative approaches to capsule formation with potential utility in encapsulation and delivery systems (P. Ballester, 2011).
Eigenschaften
IUPAC Name |
methyl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-8-13(9-17)11(2)16(10)14-6-4-12(5-7-14)15(18)19-3/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWHGQULIVXXKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363463 |
Source


|
| Record name | methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
CAS RN |
347332-01-8 |
Source


|
| Record name | methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

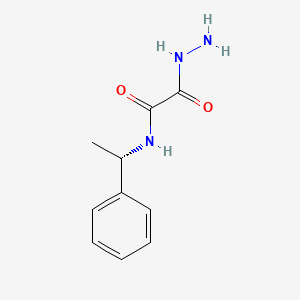
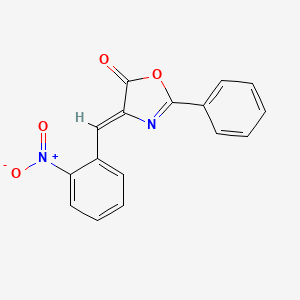
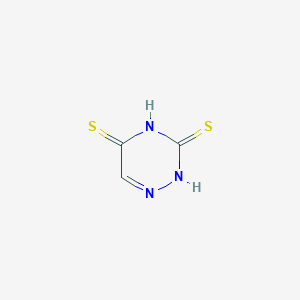
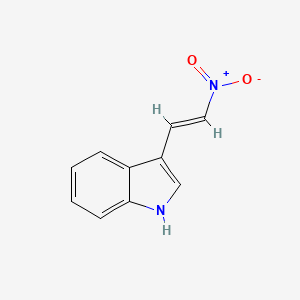
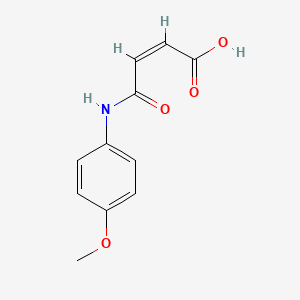
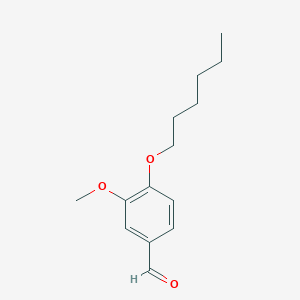
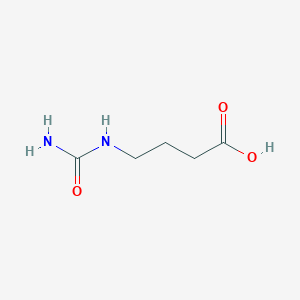
![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)
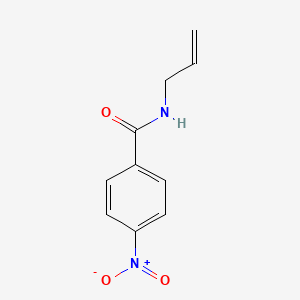
![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)
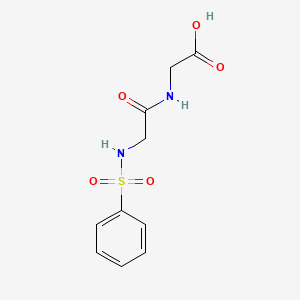
![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1300945.png)
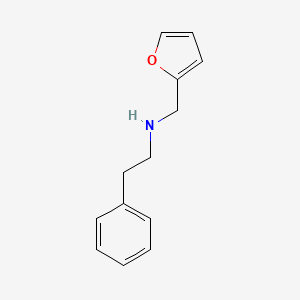
![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)